molecular formula C19H13Cl2NO2 B11180503 N-(3,5-dichlorophenyl)-2-phenoxybenzamide

N-(3,5-dichlorophenyl)-2-phenoxybenzamide

Cat. No.: B11180503
M. Wt: 358.2 g/mol
InChI Key: AAGKRZYIRBDBHM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and a phenoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-phenoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(3,5-dichlorophenyl)succinimide
  • 3,5-dichlorobenzamide derivatives

Uniqueness

N-(3,5-dichlorophenyl)-2-phenoxybenzamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H13Cl2NO2

Molecular Weight

358.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-phenoxybenzamide

InChI

InChI=1S/C19H13Cl2NO2/c20-13-10-14(21)12-15(11-13)22-19(23)17-8-4-5-9-18(17)24-16-6-2-1-3-7-16/h1-12H,(H,22,23)

InChI Key

AAGKRZYIRBDBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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